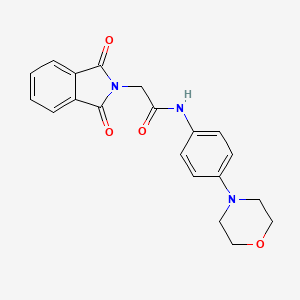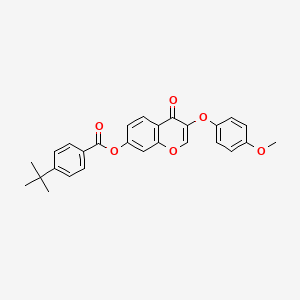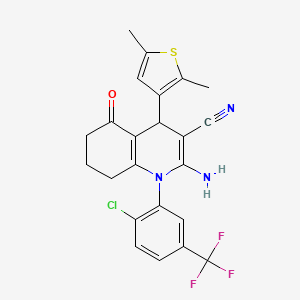
2-(1,3-dioxoisoindolin-2-yl)-N-(4-morpholinophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxoisoindolin-2-yl)-N-(4-morpholinophenyl)acetamide is a synthetic organic compound that belongs to the class of phthalimides It is characterized by the presence of a phthalimide moiety linked to a morpholinophenyl group via an acetamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-morpholinophenyl)acetamide typically involves the following steps:
Formation of the Phthalimide Moiety: The phthalimide core can be synthesized by the reaction of phthalic anhydride with ammonia or primary amines under reflux conditions.
Attachment of the Acetamide Linkage: The phthalimide is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide intermediate.
Coupling with Morpholinophenyl Group: The final step involves the nucleophilic substitution reaction of the chloroacetamide intermediate with 4-morpholinophenylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-dioxoisoindolin-2-yl)-N-(4-morpholinophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the phthalimide moiety to a phthalamide or other derivatives.
Substitution: The acetamide linkage can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound may find use in the production of advanced materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-morpholinophenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors to modulate signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide Derivatives: Compounds such as N-phenylphthalimide and N-(4-methoxyphenyl)phthalimide share structural similarities.
Morpholine Derivatives: Compounds like 4-morpholinobenzamide and 4-morpholinobenzylamine are related due to the presence of the morpholine ring.
Uniqueness
2-(1,3-dioxoisoindolin-2-yl)-N-(4-morpholinophenyl)acetamide is unique due to the combination of the phthalimide and morpholinophenyl moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H19N3O4 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C20H19N3O4/c24-18(13-23-19(25)16-3-1-2-4-17(16)20(23)26)21-14-5-7-15(8-6-14)22-9-11-27-12-10-22/h1-8H,9-13H2,(H,21,24) |
InChI-Schlüssel |
WNUOAUPSSPQIPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11632225.png)
![5,7-Diethyl-2-(2-fluorophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11632236.png)
![Ethyl 6-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11632242.png)
![ethyl (2Z)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11632247.png)
![Diisopropyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11632268.png)


![6-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11632299.png)
![ethyl 2-{(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632305.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11632310.png)
![2-[(3-methoxypropyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632317.png)
![2-({2-bromo-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B11632318.png)
![1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632323.png)

